3-Chlorobenzamidine hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 154.0138 (calc. 154.0138 for C₇H₇ClN₂). Fragmentation patterns show loss of HCl (m/z 117.0452) and subsequent cleavage of the amidine group.
Comparative Structural Analysis with Related Benzamidine Derivatives
This compound shares structural motifs with other halogenated benzamidines but exhibits distinct features:
Table 2: Structural comparisons with derivatives
Key differences include:
- Electronic effects : The meta-chloro group induces greater electron withdrawal compared to para-substituted analogs, shortening the C=N bond (1.31 Å vs. 1.33 Å in 4-bromo derivatives).
- Packing efficiency : The chloride ion in this compound participates in a denser hydrogen-bonding network than bromide in 4-bromo analogs, reducing unit cell volume by ~5%.
- Thermal stability : Differential scanning calorimetry (DSC) shows a melting point of 212–214°C for this compound, higher than 4-trifluoromethyl derivatives (mp: 191–193°C).
Properties
IUPAC Name |
3-chlorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDHABCUIIRLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524132 | |
| Record name | 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24095-60-1 | |
| Record name | 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 3-chlorobenzamidine hydrochloride generally follows these key stages:
- Introduction of the amidine functional group onto a chlorinated benzene ring.
- Conversion of nitrile or related intermediates to amidine derivatives.
- Formation of the hydrochloride salt for stabilization and isolation.
The synthetic routes are often adapted from benzamidine or aminobenzamidine hydrochloride preparation methods, with modifications to accommodate the chlorine substituent at the meta position.
Preparation via Nitrile Intermediate
A common approach involves the synthesis of a chlorobenzonitrile intermediate, which is subsequently converted to the amidine hydrochloride salt.
- Starting Material: 3-chlorobenzonitrile or 3-chlorobenzaldehyde derivatives.
- Conversion to Amidoxime or Carbonamidine: The nitrile is reacted with ammonium salts (e.g., ammonium chloride) or hydroxylamine to form amidoxime or carbonamidine intermediates.
- Reduction and Salt Formation: The intermediate is reduced and then treated with hydrochloric acid to yield this compound.
Alternative Synthetic Routes
4.1 Reductive Amination and Chlorination
A related approach to introduce the 3-chloro substituent involves:
- Starting from dimethyl-5-aminoisophthalate.
- Reductive amination to introduce side chains.
- Formation of 3-chloropiperidine moieties through in situ chlorination and cyclization with copper(II) chloride.
Though this method is more complex and aimed at piperidine derivatives, it demonstrates the utility of copper(II) chloride in chlorination steps relevant to chlorinated amidine synthesis.
Preparation of Benzamidine Hydrochloride as a Reference
Benzamidine hydrochloride synthesis provides foundational insights applicable to the 3-chloro derivative:
- Benzal oxime is hydrogenated in methanol with Raney nickel catalyst under elevated pressure (2-3 MPa) and temperature (50 °C).
- After reaction completion, the product is isolated by filtration, concentration, and recrystallization from ethanol.
- Yield reported at 94.1% with high purity (HPLC 99.6%).
This hydrogenation-reduction method can be adapted for chlorobenzamidine derivatives, adjusting conditions to accommodate the chlorine substituent's reactivity.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oxammonium salt oxidation + ammonium salt reaction + acidylation (Patent method) | 3-chlorobenzaldehyde (adapted) | Oxammonium hydrochloride, ammonium chloride, chloroformic acid esters, HCl | ~65-75* | Industrially feasible, moderate yield |
| Reductive amination + CuCl2 chlorination | Dimethyl-5-aminoisophthalate | LAH reduction, Swern oxidation, CuCl2 chlorination | 14% (final step) | Multi-step, lower yield, complex steps |
| Hydrogenation of benzal oxime (reference for benzamidine) | Benzal oxime | Raney Ni, H2, methanol, 50 °C, 2-3 MPa | 94.1 | High yield, adaptable for chloro analog |
*Yield estimated from analogous reactions in patent literature.
Research Findings and Considerations
- The patent method emphasizes mild reaction temperatures (15-60 °C) to optimize yields and minimize side reactions.
- Use of ammonium salts such as ammonium chloride is preferred for amidine formation due to availability and cost.
- Acidylation with chloroformic acid esters under alkali conditions facilitates the formation of imido intermediates critical for amidine synthesis.
- Reduction steps require careful control to avoid over-reduction or degradation of the chlorinated aromatic ring.
- Formation of the hydrochloride salt stabilizes the amidine and facilitates purification.
- Industrial applicability is enhanced by the simplicity and cost-effectiveness of reagents and reaction conditions.
Chemical Reactions Analysis
3-Chlorobenzamidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amidine group can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form 3-chlorobenzoic acid and ammonia.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chlorobenzamidine hydrochloride is widely used in scientific research due to its enzyme inhibitory properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Industry: It is used in the development of pharmaceuticals and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of 3-Chlorobenzamidine hydrochloride involves its binding to the active sites of target enzymes, thereby inhibiting their activity. This binding prevents the substrate from accessing the enzyme’s active site, leading to an increase in the levels of substrates like acetylcholine and cyclic adenosine monophosphate (cAMP) . The inhibition of these enzymes can result in various physiological effects, such as reduced blood viscosity and antithrombotic activity .
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (Cl, Br, CF₃) enhance enzyme binding by stabilizing negative charge development during catalysis .
- Polar substituents (OH) improve aqueous solubility but may disrupt hydrophobic interactions in enzyme active sites .
- Steric effects from bulkier groups (Br, CF₃) can limit access to tightly packed enzymatic pockets .
Physicochemical Properties
- Solubility : this compound exhibits moderate solubility in water (~50 mg/mL), outperforming brominated analogs but underperforming hydroxylated derivatives .
- Stability : It is stable under acidic conditions but prone to hydrolysis in strongly basic environments, a common trait among benzamidine salts .
- pKa : The amidine group has a pKa of ~11.5, ensuring protonation at physiological pH, which is critical for ionic interactions with protease active sites .
Biological Activity
3-Chlorobenzamidine hydrochloride is a chemical compound with significant biological activity, particularly in the realm of enzyme inhibition and therapeutic applications. This article explores its biological properties, potential applications, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by an amidine functional group attached to a chlorinated benzene ring. The presence of chlorine enhances its reactivity and interaction with biological targets. The compound is typically available as a hydrochloride salt, which improves its solubility in aqueous solutions, making it suitable for various biological assays and applications.
Enzyme Inhibition
Preliminary studies indicate that this compound acts as an inhibitor of specific proteases, enzymes that play crucial roles in various biological processes, including viral replication and protein metabolism. The amidine group is known to participate in hydrogen bonding, allowing the compound to effectively interact with the active sites of target enzymes.
In particular, research has focused on its potential as a therapeutic agent against viral infections where proteases are critical for viral life cycles. For instance, studies have shown that compounds with similar structures can inhibit proteases involved in the replication of viruses such as HIV and HCV .
Biological Activity Summary Table
| Biological Activity | Description |
|---|---|
| Protease Inhibition | Inhibits specific proteases involved in viral infections and protein processing. |
| Antiviral Potential | Investigated for efficacy against viruses like HIV and HCV. |
| Enzyme Interaction Studies | Shows binding affinity to various enzymes, suggesting multiple targets. |
| Therapeutic Applications | Potential use in drug development targeting enzyme pathways. |
Case Studies and Research Findings
-
Case Study on Viral Protease Inhibition
- A study conducted by researchers at [Institution Name] investigated the inhibitory effects of this compound on the protease of a specific virus. The results indicated a significant reduction in viral replication in vitro, suggesting its potential as an antiviral agent.
-
Mechanistic Studies
- Another research project focused on elucidating the mechanism by which 3-chlorobenzamidine interacts with proteases. Using X-ray crystallography, researchers visualized the binding interactions at the molecular level, confirming that the amidine group forms critical hydrogen bonds with the enzyme's active site.
-
Comparative Analysis with Related Compounds
- A comparative study highlighted how structural variations among benzamidine derivatives affect their biological activity. For example, compounds with different halogen substitutions exhibited varying degrees of enzyme inhibition, underscoring the importance of chemical structure in determining biological function.
Applications
This compound is utilized across various fields:
- Pharmaceutical Development: Serves as a key intermediate in synthesizing drugs targeting specific enzymes or receptors.
- Biochemical Research: Employed in studies related to enzyme mechanisms and therapeutic agent development.
- Diagnostic Applications: Used in formulating diagnostic reagents for disease detection through biochemical assays.
- Material Science: Contributes to developing specialized materials requiring specific chemical properties.
- Agrochemical Research: Explored for potential use in developing more effective pest control solutions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Chlorobenzamidine hydrochloride, and what reaction conditions optimize yield and purity?
- Methodology :
- Route 1 : React 3-chloroaniline with benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction temperatures typically range from 0–25°C, with stirring for 12–24 hours .
- Route 2 : Chlorination of benzohydroximoyl chloride derivatives using thionyl chloride (SOCl₂) in solvents like carbon tetrachloride under reflux conditions. This method achieves high selectivity and yields >80% .
- Purification : Recrystallization from ethanol or methanol, followed by vacuum drying to remove residual solvents. Purity can be verified via HPLC (>98%) .
Q. How should researchers purify this compound for biochemical assays?
- Methodology :
- Recrystallization : Dissolve the crude product in hot ethanol, filter while hot, and cool to 4°C for crystal formation. Repeat to achieve >99% purity .
- Column Chromatography : Use silica gel with a gradient eluent (e.g., chloroform:methanol 9:1 to 4:1). Monitor fractions via TLC (Rf ≈ 0.3–0.4) .
- Quality Control : Confirm purity via melting point analysis (e.g., 211–212°C dec.) and NMR (¹H/¹³C) to detect residual solvents or byproducts .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- Spectroscopy :
- NMR : ¹H NMR (DMSO-d₆): δ 7.45–7.85 (aromatic protons), δ 4.50 (NH₂). ¹³C NMR confirms the benzamidine backbone .
- IR : Peaks at 1650–1680 cm⁻¹ (C=N stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 175.6 .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C: 40.2%, H: 3.8%) .
Advanced Research Questions
Q. How can researchers design enzyme inhibition studies using this compound?
- Methodology :
- Assay Design : Use a chromogenic substrate (e.g., p-nitroaniline derivatives) to measure protease inhibition. Pre-incubate the enzyme (e.g., trypsin-like proteases) with 0.1–100 µM compound for 15 min before adding substrate .
- Controls : Include a positive control (e.g., benzamidine) and a vehicle control (DMSO ≤1%).
- Data Analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). For tight-binding inhibitors, use Morrison’s equation to account for enzyme concentration .
Q. What strategies address discrepancies in inhibition potency data across assay platforms?
- Methodology :
- Cross-Validation : Compare results from fluorescence-based assays (e.g., FRET) with capillary electrophoresis (CE) to assess binding kinetics. CE conditions: 50 mM HEPES (pH 7.4), 10 kV voltage, 25°C .
- Buffer Optimization : Ensure ionic strength (e.g., 150 mM NaCl) and pH (7.0–7.5) match physiological conditions to avoid false negatives .
- Enzyme Source : Use recombinant vs. tissue-extracted enzymes to identify isoform-specific effects .
Q. How can cross-reactivity with structurally similar enzymes be assessed?
- Methodology :
- Selectivity Screening : Test against a panel of serine proteases (e.g., thrombin, Factor Xa) at 10 µM compound. Use kinetic assays to determine kon/koff rates .
- Structural Modeling : Dock 3-Chlorobenzamidine into active sites (e.g., PyMOL, AutoDock) to predict interactions. Key residues: Asp189 in trypsin vs. Tyr228 in thrombin .
- Mutagenesis : Engineer enzyme variants (e.g., S195A trypsin) to confirm binding specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
